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Cat. No.: B1205235 Get Quote

An In-depth Technical Guide to Salicylihalamide A V-ATPase Inhibition

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative data,

and experimental protocols related to the inhibition of Vacuolar-type H+-ATPase (V-ATPase) by

Salicylihalamide A.

Executive Summary
Salicylihalamide A is a potent and specific inhibitor of mammalian Vacuolar-type H+-ATPases

(V-ATPases), a family of ATP-dependent proton pumps crucial for acidifying intracellular

organelles and the extracellular space in specialized cells.[1][2] Unlike other well-known V-

ATPase inhibitors such as bafilomycin and concanamycin, Salicylihalamide A acts via a

distinct mechanism, binding to the membrane-embedded V₀ sector of the enzyme.[3] This

inhibition disrupts critical cellular processes including protein degradation, membrane

trafficking, and autophagy, making V-ATPase an attractive target for therapies against cancer

and osteoporosis.[1][4] The synthetic analog, saliphenylhalamide (SaliPhe), has also been

developed, showing comparable potency and facilitating further research into this class of

inhibitors as potential therapeutic agents.[5][6][7]

Mechanism of V-ATPase Inhibition
Salicylihalamide A exerts its inhibitory effect by directly targeting the V₀ subunit of the V-

ATPase complex. The V-ATPase is composed of two main domains: the cytosolic V₁ domain,
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which is responsible for ATP hydrolysis, and the transmembrane V₀ domain, which functions as

the proton pore.[1]

Key aspects of Salicylihalamide A's mechanism include:

Selective Binding to the V₀ Domain: The primary binding site for Salicylihalamide A is within

the V₀ domain.[3] This is a key distinction from plecomacrolide inhibitors like bafilomycin and

concanamycin, which also target the V₀ c-subunit but at a different site.[3] Salicylihalamide
A does not compete with these inhibitors for binding.[3]

Inhibition of Holoenzyme Activity: By binding to V₀, Salicylihalamide A inhibits the proton

translocation activity of the entire V-ATPase holoenzyme. This, in turn, prevents the ATP

hydrolysis carried out by the V₁ domain.[3] However, it does not inhibit the ATPase activity of

the dissociated V₁ sector alone.[3]

Induction of V₁-V₀ Dissociation: Treatment with Salicylihalamide A leads to a significant

redistribution of the V₁ domain from a soluble cytosolic pool to a membrane-associated state,

suggesting it may promote the disassembly of the V-ATPase complex.[3]

Specificity: Salicylihalamide A is a selective inhibitor of mammalian V-ATPases and does

not affect the V-ATPases found in yeast or other fungi.[3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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